molecular formula C17H30N2O3 B1443670 Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate CAS No. 1250999-07-5

Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate

Cat. No.: B1443670
CAS No.: 1250999-07-5
M. Wt: 310.4 g/mol
InChI Key: QNRJTNMFDQZFFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for Tert-Butyl 1-Oxo-2,11-Diazaspiro[6This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the interactions of spirocyclic compounds with biological targets.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable in medicinal chemistry and other research fields .

Biological Activity

Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate (CAS No. 1250999-07-5) is a synthetic organic compound characterized by its spirocyclic structure, which includes a tert-butyl group and a carboxylate moiety. With the molecular formula C₁₇H₃₀N₂O₃ and a molecular weight of approximately 310.44 g/mol, this compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications.

Chemical Structure and Properties

The unique spirocyclic framework of this compound allows for specific interactions with biological targets, making it an interesting subject for pharmacological studies.

PropertyValue
Molecular FormulaC₁₇H₃₀N₂O₃
Molecular Weight310.44 g/mol
IUPAC NameThis compound
CAS Number1250999-07-5

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structural motifs have shown effectiveness against various bacterial strains. The diazaspiro framework may contribute to this activity through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Neurological Effects : As a building block in the synthesis of potential therapeutic agents for neurological disorders, the compound has been investigated for its ability to modulate neurotransmitter systems. This includes potential interactions with receptors involved in pain and anxiety pathways.
  • Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor of specific enzymes linked to metabolic disorders or cancer progression. Further studies are required to elucidate the precise mechanisms and target enzymes.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The spirocyclic structure allows for effective binding to specific receptors or enzymes due to its three-dimensional conformation.
  • Modulation of Biological Pathways : By interacting with molecular targets, the compound may influence various signaling pathways, leading to altered physiological responses.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of spirocyclic compounds similar to this compound:

  • Antibacterial Activity : A study demonstrated that related diazaspiro compounds inhibited the growth of Gram-positive bacteria, suggesting a potential role in developing new antibiotics .
  • Neuropharmacological Studies : Research focusing on compounds with similar structures revealed their potential as anxiolytics and analgesics, indicating that this compound might share these properties .
  • Enzyme Inhibition Assays : Investigations into enzyme inhibition have shown that spirocyclic compounds can effectively inhibit glycosidases and proteases, which are critical in various disease processes .

Properties

IUPAC Name

tert-butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-16(2,3)22-15(21)19-12-6-9-17(10-7-13-19)8-4-5-11-18-14(17)20/h4-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRJTNMFDQZFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CCCCNC2=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate
Reactant of Route 3
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate
Reactant of Route 4
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate
Reactant of Route 5
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate
Reactant of Route 6
Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate

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